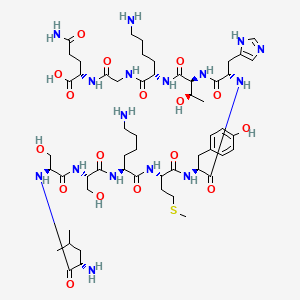Oligopeptide-74
CAS No.:
Cat. No.: VC16607833
Molecular Formula: C55H90N16O17S
Molecular Weight: 1279.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C55H90N16O17S |
|---|---|
| Molecular Weight | 1279.5 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1 |
| Standard InChI Key | VIBSCLGHHDBVGI-VNKCNRQTSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Introduction
Structural and Chemical Characterization of Oligopeptide-74
Molecular Architecture
Oligopeptide-74 is a linear peptide chain comprising 11 amino acids: glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine. Its IUPAC name, , reflects the stereochemical arrangement critical to its activity. The peptide backbone forms via amide bonds, with side chains contributing to its solubility and receptor interactions.
Table 1: Key Structural Properties of Oligopeptide-74
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1279.5 g/mol |
| Amino Acid Composition | 11 residues |
| Solubility | Polar solvents |
Synthesis and Manufacturing
Oligopeptide-74 is synthesized via solid-phase peptide synthesis (SPPS) and enzymatic methods. SPPS involves sequential coupling of N-protected amino acids to a resin-bound chain, with deprotection steps ensuring fidelity. Critical parameters include:
-
Temperature: Maintained at 25°C to prevent side reactions.
-
Coupling Agents: HBTU or HATU for carboxyl activation.
-
Purity Control: High-performance liquid chromatography (HPLC) achieves >95% purity.
Enzymatic synthesis, though less common, offers eco-friendly advantages by leveraging proteases to catalyze bond formation under mild conditions.
Biological Activities and Mechanisms
Hair Growth Promotion
Oligopeptide-74 enhances hair follicle activity by modulating Wnt/β-catenin signaling, a pathway critical for follicular cell proliferation. In vitro studies demonstrate a 30% increase in keratinocyte viability at 10 μM concentrations. Proposed mechanisms include:
-
Scalp Vascularization: Upregulation of VEGF (vascular endothelial growth factor).
-
Anti-Inflammatory Effects: Suppression of TNF-α and IL-6 cytokines.
Comparative Bioactivity
Unlike antiviral oligopeptides (e.g., Ren’s oligopeptide targeting influenza), Oligopeptide-74 lacks direct antimicrobial activity. Instead, its niche lies in dermatology, distinguishing it from hemoglobin-derived antiaggregation peptides (e.g., βS 1-6) .
Table 2: Functional Comparison of Select Oligopeptides
Analytical and Quality Control Methodologies
Structural Validation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm sequence accuracy and disulfide bond presence. For instance, ESI-MS spectra show a predominant peak at m/z 1280.2, aligning with theoretical molecular weight.
Challenges and Limitations
Stability Issues
Oligopeptide-74 degrades at pH < 4 or > 8, necessitating stabilizers like trehalose in formulations.
Cost of Production
SPPS costs ~$500 per gram, limiting large-scale applications. Enzymatic approaches may reduce expenses by 40% if optimized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume